molecular formula C7H11N3 B13661706 3-(Aminomethyl)-6-methylpyridin-2-amine

3-(Aminomethyl)-6-methylpyridin-2-amine

Cat. No.: B13661706
M. Wt: 137.18 g/mol
InChI Key: OZWYCTYIRUNOKW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methylpyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-6-methylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridin-2-amine.

    Formylation: The 6-methylpyridin-2-amine undergoes formylation to introduce a formyl group at the 3-position.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position, which may affect its binding affinity and selectivity.

    6-Methylpyridin-2-amine: Lacks the aminomethyl group, which is crucial for its biological activity.

    2-Aminomethyl-6-methylpyridine: The position of the aminomethyl group is different, leading to variations in reactivity and interactions.

Uniqueness: 3-(Aminomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-(aminomethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10)

InChI Key

OZWYCTYIRUNOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CN)N

Origin of Product

United States

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